2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid, often involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Scientific Research Applications
2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid and other indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indole derivatives often involves interaction with various biological targets, including enzymes and receptors. For example, some indole derivatives act as inhibitors of specific enzymes, while others may bind to receptors and modulate their activity . The exact molecular targets and pathways can vary depending on the specific structure of the compound.
Comparison with Similar Compounds
2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole structure.
5-Hydroxytryptophan: A derivative of tryptophan with additional hydroxylation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields of research and industry.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-amino-3-(5-amino-1-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H15N3O2/c1-15-6-7(4-10(14)12(16)17)9-5-8(13)2-3-11(9)15/h2-3,5-6,10H,4,13-14H2,1H3,(H,16,17) |
InChI Key |
LDEKWMVMAOFEIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)CC(C(=O)O)N |
Origin of Product |
United States |
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